molecular formula C6H3N5O4 B13764539 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 7477-11-4

8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13764539
CAS No.: 7477-11-4
M. Wt: 209.12 g/mol
InChI Key: CMGLPEMDETYVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a nitro group at the 8th position and a carboxylic acid group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-8-nitrotetrazolo[1,5-a]pyridine with suitable reagents to introduce the carboxylic acid group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted tetrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

7477-11-4

Molecular Formula

C6H3N5O4

Molecular Weight

209.12 g/mol

IUPAC Name

8-nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C6H3N5O4/c12-6(13)3-1-4(11(14)15)5-7-8-9-10(5)2-3/h1-2H,(H,12,13)

InChI Key

CMGLPEMDETYVDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2C=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.